![molecular formula C4H8OS B1363153 [(Methylthio)methyl]oxirane CAS No. 45378-62-9](/img/structure/B1363153.png)
[(Methylthio)methyl]oxirane
Overview
Description
[(Methylthio)methyl]oxirane is an organic compound with the chemical formula C₄H₈OS. It is a colorless liquid with a pungent odor, a density of 1.11 g/cm³, a boiling point of 122°C, and a flash point of 42°C . This compound is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as a comonomer for the synthesis of polymer materials and resins .
Preparation Methods
[(Methylthio)methyl]oxirane can be synthesized through several methods:
Reaction with Sodium Methyl Sulfate and Propylene Oxide: This method involves dissolving sodium methoxide in water and then adding propylene oxide.
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as MCPBA react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Chemical Reactions Analysis
[(Methylthio)methyl]oxirane undergoes various chemical reactions:
Ring-Opening Reactions: These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions.
Oxidation and Reduction: This compound can undergo oxidation to form sulfoxides and sulfones.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by nucleophiles.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
[(Methylthio)methyl]oxirane has shown promise in the pharmaceutical sector due to its unique structural properties. It serves as a building block for synthesizing various bioactive compounds. Research indicates that derivatives of oxirane can enhance the physicochemical properties of drugs, improving their efficacy and bioavailability .
Anticancer Activity
Studies have demonstrated that compounds related to oxirane exhibit significant anticancer properties. For instance, the incorporation of oxime and oxime ether moieties into molecular frameworks has been shown to enhance anticancer activity through mechanisms such as inhibiting specific kinases involved in tumor growth . This suggests that this compound could be a vital precursor in developing new anticancer agents.
Material Science
Polymer Chemistry
this compound is utilized in polymer synthesis, particularly in creating advanced materials with desirable mechanical properties. Its reactivity allows for the formation of cross-linked structures, which are essential in producing resilient coatings and adhesives .
Biomedical Applications
In the biomedical field, polymers derived from this compound are being explored for drug delivery systems and tissue engineering applications. The compound's ability to form hydrogels makes it suitable for encapsulating therapeutic agents, thereby facilitating controlled release .
Biochemical Research
Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor, particularly against lipases. This property is crucial for studying lipid metabolism and developing treatments for obesity and related metabolic disorders .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds related to this compound. These compounds exhibit significant free radical scavenging activity, which is essential for protecting cells from oxidative stress—a factor implicated in various diseases .
Case Studies
Study Title | Findings | Application Area |
---|---|---|
Anticancer Properties of Oxime Derivatives | Demonstrated potent inhibition of FLT3 kinase activity with IC50 values indicating strong cytotoxic effects on cancer cells | Pharmaceutical Research |
Synthesis and Characterization of Methyl Chavicol Analogue | Showed significant antioxidant activity with potential applications in treating oxidative stress-related diseases | Biochemical Research |
Development of Biocompatible Polymers | Highlighted the use of this compound in creating hydrogels for drug delivery systems | Material Science |
Mechanism of Action
The mechanism of action of [(Methylthio)methyl]oxirane involves its reactivity as an epoxide. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles . The compound can undergo ring-opening reactions, where the nucleophile attacks the less substituted carbon in an S_N2 mechanism or the more substituted carbon in an S_N1 mechanism . This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
[(Methylthio)methyl]oxirane can be compared with other epoxides such as ethylene oxide and propylene oxide:
Ethylene Oxide: A simpler epoxide with a two-carbon chain, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Similar to this compound but with a three-carbon chain, used in the production of polyurethane plastics.
2,3-Epoxypropyl Methyl Sulfide: Another epoxide with a sulfur-containing group, similar in structure and reactivity to this compound.
This compound is unique due to its methylthio group, which imparts distinct chemical properties and reactivity compared to other epoxides .
Biological Activity
[(Methylthio)methyl]oxirane, also known as methyl thio-oxirane, is a compound that has garnered attention in recent years for its biological activities. This article provides an in-depth exploration of its biological properties, including antifungal, antibacterial, and potential toxicological effects.
Chemical Structure and Properties
This compound features an epoxide functional group, which is known for its high reactivity. The presence of the methylthio group enhances its biological activity by potentially influencing interactions with biological macromolecules.
Antifungal Activity
Research has demonstrated that various derivatives of oxirane compounds exhibit significant antifungal properties. A study focused on sulfone derivatives, which include compounds similar to this compound, showed promising results against phytopathogenic fungi such as Fusarium oxysporum and Colletotrichum mandshurica. The results indicated that certain derivatives achieved inhibition rates exceeding 90% at specific concentrations (Table 1) .
Compound | Inhibition against F. oxysporum (%) | Inhibition against C. mandshurica (%) |
---|---|---|
5a | 71.1 ± 7.7 | 68.3 ± 9.3 |
5b | 97.5 ± 3.3 | 89.7 ± 3.1 |
5c | 72.6 ± 6.4 | 78.2 ± 4.7 |
Hymexazol | 58.4 ± 0.8 | 57.3 ± 0.3 |
The study concluded that the modification of the oxirane structure could lead to enhanced antifungal efficacy, suggesting that this compound might exhibit similar or superior activity.
Toxicological Profile
The toxicological assessment of methyl oxirane derivatives indicates potential hazards associated with exposure. Studies have shown that high concentrations can lead to respiratory issues and skin sensitization in humans . Notably, case studies have documented instances of contact dermatitis among individuals frequently exposed to these compounds.
Summary of Toxic Effects
Effect Type | Observations |
---|---|
Respiratory Issues | Dyspnoea and ocular irritation at high doses |
Skin Sensitization | Eczema and allergic reactions reported |
Long-term Exposure | Neoplasms observed in chronic exposure studies |
Case Studies
- Occupational Exposure : A laboratory technician reported eczema after daily contact with this compound, indicating a potential for skin sensitization.
- Animal Studies : In rodent studies, exposure to high concentrations led to mortality and significant respiratory distress, highlighting the need for caution in handling this compound .
Research Findings
Recent research emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound and its derivatives. Modifications to the oxirane structure can significantly enhance or reduce biological efficacy and toxicity.
Key Research Insights
- Modification Potential : Altering substituents on the oxirane ring can lead to enhanced antifungal activity.
- Mechanism of Action : The epoxide group’s ability to form covalent bonds with nucleophiles in microbial cells is a critical factor in its biological activity.
- Safety Concerns : Given its toxicological profile, safety measures should be implemented when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(Methylthio)methyl]oxirane, and how can reaction purity be optimized?
- Methodological Answer : Synthesis typically involves epoxidation of allylthioether precursors using peracids (e.g., mCPBA) or catalytic oxidation. For purity optimization:
- Monitor reaction progress via thin-layer chromatography (TLC) using hexane/ethyl acetate (8:2) to track epoxide formation .
- Purify via column chromatography with silica gel, eluting with gradients of non-polar to polar solvents to isolate the epoxide from unreacted starting materials.
- Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the epoxide ring structure (δ 3.1–3.5 ppm for oxirane protons) and methylthio group (δ 2.1–2.3 ppm). Assign stereochemistry using H-H COSY and NOESY for spatial correlations .
- IR Spectroscopy : Identify the epoxide ring via asymmetric C-O-C stretching vibrations (~1250 cm) and methylthio C-S bonds (~650 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns consistent with epoxide ring opening .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical oxirane oxygen content (%) be analyzed and resolved?
- Methodological Answer :
- Experimental Measurement : Use the AOCS Cd 9-57 method to determine oxirane oxygen (O) via hydrobromic acid titration .
- Theoretical Calculation : Apply Equation 2 (Campanella et al., 2008b) to compute O based on iodine values and molecular structure .
- Discrepancy Resolution :
- If O < O, check for side reactions (e.g., ring-opening by moisture) using Karl Fischer titration for water content.
- If O > O, verify the absence of peroxides via iodometric titration, which may falsely elevate oxirane oxygen readings .
Q. What computational strategies predict the thermochemical stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311++G(d,p) level. Compare bond angles and lengths with crystallographic data (if available) .
- Thermochemical Analysis : Compute formation enthalpy (ΔH(0 K)) via isodesmic reactions or group additivity methods. Validate against experimental combustion calorimetry data .
- Reactivity Prediction : Perform Fukui function analysis to identify nucleophilic/electrophilic sites for ring-opening reactions (e.g., with amines or acids) .
Q. How does the stereoelectronic environment of this compound influence its regioselectivity in catalytic reactions?
- Methodological Answer :
- Catalytic Ring-Opening : Study reactions with nucleophiles (e.g., amines) using Ru(VI) bis-imido porphyrin/TBACl catalysts. Monitor regioselectivity (C2 vs. C3 attack) via H NMR kinetics .
- Steric Effects : Compare reactivity of this compound with bulkier analogs (e.g., benzyl-substituted epoxides) to assess steric hindrance using Hammett plots or Eyring analysis .
Q. Key Considerations for Reproducibility
- Experimental Documentation : Follow Beilstein Journal guidelines: report catalyst loadings, solvent ratios, and purification steps in detail. Use SI for extended datasets .
- Open Science Practices : Share raw spectral data (NMR, IR) in repositories like Zenodo with metadata compliant with FAIR principles .
Properties
IUPAC Name |
2-(methylsulfanylmethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXFNQHNPOVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963377 | |
Record name | 2-[(Methylsulfanyl)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45378-62-9 | |
Record name | 2-[(Methylthio)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45378-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Methylthio)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045378629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Methylsulfanyl)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(methylthio)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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